![molecular formula C9H11NO4S B1634920 4-{[(Methylsulfonyl)amino]methyl}benzoic acid CAS No. 696634-97-6](/img/structure/B1634920.png)

4-{[(Methylsulfonyl)amino]methyl}benzoic acid

Vue d'ensemble

Description

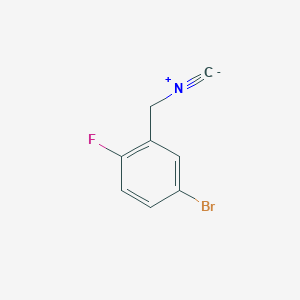

4-{[(Methylsulfonyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It has a molecular weight of 229.26 .

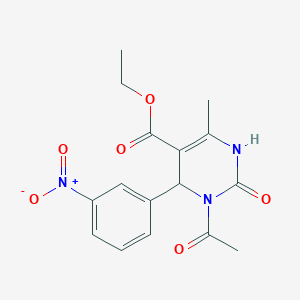

Molecular Structure Analysis

The linear formula of this compound is C9H11NO4S . The InChI code is 1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) . The molecular structure can be represented by the canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O .Applications De Recherche Scientifique

Medicinal Chemistry Applications

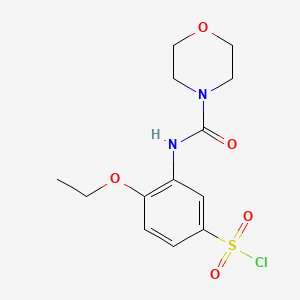

Sulfonamides, including compounds structurally related to 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, have been extensively studied for their potential therapeutic effects. For instance, heteroaryl sulfonamides have been discovered as new selective antagonists for the EP1 receptor, a subtype of the PGE2 receptor, with some exhibiting in vivo antagonist activity. These findings suggest potential therapeutic applications in conditions mediated by EP1 receptor activity (Naganawa et al., 2006).

Antimicrobial Activity

The antimicrobial activities of certain sulfonamides have been evaluated, demonstrating their potential as bio-potent agents. Specifically, 4-(substituted phenylsulfonamido)benzoic acids synthesized under ultrasound irradiation conditions showed significant antimicrobial effects. This highlights the potential of these compounds in the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Materials Science

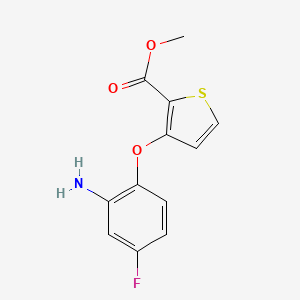

In the field of materials science, sulfonated aromatic diamines have been used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, indicating the usefulness of sulfonated compounds in enhancing the performance of nanofiltration membranes (Liu et al., 2012).

Enzyme Inhibition

Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isoforms, demonstrating low nanomolar to subnanomolar inhibition ranges. This suggests their potential application in treating diseases where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2018).

Synthesis and Chemical Studies

Research has also focused on the synthesis and optimization of sulfonamide derivatives for various applications, including selective EP1 receptor antagonists. These studies contribute to the understanding of structure-activity relationships and the development of compounds with reduced side effects (Naganawa et al., 2006).

Safety and Hazards

While the specific safety and hazards of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid are not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mécanisme D'action

Biochemical Pathways

Based on its structure, it may be involved in pathways related to sulfanilides, a class of compounds known to have antibacterial properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets .

Propriétés

IUPAC Name |

4-(methanesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNLAPYEHZIKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

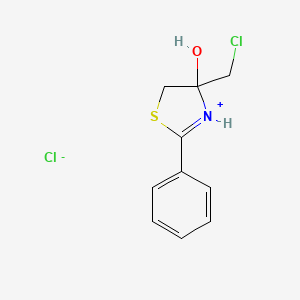

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluoro-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B1634855.png)

![3A,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylic acid](/img/structure/B1634861.png)

![Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B1634877.png)

![2-[[4-Bromo-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B1634907.png)